5-Methyl-2-(trifluoromethyl)benzoic Acid: A Technical Guide for Researchers
5-Methyl-2-(trifluoromethyl)benzoic Acid: A Technical Guide for Researchers
CAS Number: 120985-68-4
This technical guide provides an in-depth overview of 5-Methyl-2-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, synthesis, spectral analysis, and potential applications.
Chemical and Physical Properties
5-Methyl-2-(trifluoromethyl)benzoic acid is a white crystalline solid.[1] The incorporation of a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[2][3] These properties can enhance a drug candidate's ability to cross cell membranes and prolong its therapeutic action by hindering enzymatic degradation.[2][3]
| Property | Value | Reference |
| CAS Number | 120985-68-4 | [1][4][5][6] |
| Molecular Formula | C₉H₇F₃O₂ | [1][6] |
| Molecular Weight | 204.15 g/mol | [1] |
| Appearance | White Powder | [1] |
| Purity | 98% | [1] |
| InChI | InChI=1S/C9H7F3O2/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) | [1] |
| SMILES | Cc1ccc(C(F)(F)F)c(C(=O)O)c1 | [1] |
Synthesis and Experimental Protocols
One patented method for a similar compound, 2-(trifluoromethyl)benzoic acid, involves a multi-step process starting from a substituted toluene. This process includes chlorination, fluorination, and subsequent hydrolysis to yield the final benzoic acid derivative.
A potential synthetic workflow for 5-Methyl-2-(trifluoromethyl)benzoic acid could be conceptualized as follows:
Spectral Data
Spectral analysis is crucial for the structural confirmation of 5-Methyl-2-(trifluoromethyl)benzoic acid. While a complete set of spectra for this specific compound is not available, representative data for similar compounds can be found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the methyl and trifluoromethyl groups.
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¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, including the characteristic signal for the trifluoromethyl group (a quartet due to C-F coupling).
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¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the CF₃ group, providing a clear diagnostic peak.
Applications in Drug Development and Research
Trifluoromethylated benzoic acids are important scaffolds in drug discovery. The trifluoromethyl group can significantly enhance a molecule's pharmacological profile.
Potential Biological Activities: Derivatives of trifluoromethyl-substituted benzoic acids have been investigated for various therapeutic applications, including:
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Anti-inflammatory Activity: A related compound, 2-hydroxy-4-(trifluoromethyl)benzoic acid, has been shown to inhibit cyclooxygenase-2 (COX-2) expression and subsequent prostaglandin E2 (PGE2) production. This suggests that 5-Methyl-2-(trifluoromethyl)benzoic acid could also possess anti-inflammatory properties by modulating the prostaglandin synthesis pathway.
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Antimicrobial Agents: Other complex molecules incorporating a trifluoromethylphenyl moiety have demonstrated potent activity against Gram-positive bacteria.[7]
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Antiviral and Antifungal Activities: Various trifluoromethyl pyrimidine derivatives have shown promising antiviral and antifungal activities.[8]
The general importance of the trifluoromethyl group in medicinal chemistry is well-established, with its incorporation often leading to improved efficacy and pharmacokinetic properties of drug candidates.[9][10]
Signaling Pathway Involvement
While direct evidence for the involvement of 5-Methyl-2-(trifluoromethyl)benzoic acid in specific signaling pathways is not yet documented, its potential to inhibit COX-2 suggests an interaction with the arachidonic acid cascade, which is a key pathway in inflammation.
Further research is warranted to fully elucidate the biological activities and mechanisms of action of 5-Methyl-2-(trifluoromethyl)benzoic acid and its derivatives. This technical guide serves as a foundational resource for scientists and researchers working with this versatile chemical entity.
References
- 1. 5-Methyl-2-(trifluoromethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 613-56-9,Di(2-naphthyl)methanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. CAS RN 120985-68-4 | Fisher Scientific [fishersci.co.uk]
- 6. 5-Methyl-2-(trifluoromethyl)benzoic acid|CAS 120985-68-4|TCIJT|製品詳細 [tci-chemical-trading.com]
- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. jelsciences.com [jelsciences.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
